molecular formula C18H15Cl2N3O3S B4332035 3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE

3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE

Cat. No.: B4332035
M. Wt: 424.3 g/mol
InChI Key: LFUAWKUSCLADEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE include:

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This compound’s combination of functional groups and molecular geometry makes it particularly valuable for various scientific applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S/c1-23-17(8-24-13-4-5-15-16(7-13)26-10-25-15)21-22-18(23)27-9-11-2-3-12(19)6-14(11)20/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUAWKUSCLADEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 4
Reactant of Route 4
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 5
Reactant of Route 5
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 6
Reactant of Route 6
3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE

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